Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate
Overview
Description
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate is a complex organic compound that features a pyridine ring substituted with an iodo group, a trimethylsilyl ethynyl group, and a tert-butyl carbonate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate typically involves multiple steps:
Starting Materials: The synthesis begins with a pyridine derivative that is functionalized with an iodo group.
Trimethylsilyl Ethynylation:
Carbonate Formation: The final step involves the formation of the tert-butyl carbonate group, which is typically achieved through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding alkyne.
Carbonate Hydrolysis: The tert-butyl carbonate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in conjunction with palladium catalysts.
Bases: Such as triethylamine, used in carbonate formation.
Acids/Bases: Used for deprotection and hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Alkyne Derivatives: Upon deprotection of the trimethylsilyl group.
Alcohols: Upon hydrolysis of the carbonate group.
Scientific Research Applications
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate depends on the specific reactions it undergoes. For example:
Substitution Reactions: Involve the nucleophilic attack on the iodo group, leading to the formation of a new carbon-nucleophile bond.
Deprotection Reactions: Involve the cleavage of the trimethylsilyl group, yielding the corresponding alkyne.
Hydrolysis Reactions: Involve the cleavage of the carbonate group, yielding the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-iodo-6-methylphenyl carbonate: Similar structure but lacks the trimethylsilyl ethynyl group.
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)phenyl carbonate: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl [2-iodo-6-(2-trimethylsilylethynyl)pyridin-3-yl] carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO3Si/c1-15(2,3)20-14(18)19-12-8-7-11(17-13(12)16)9-10-21(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXQIDDGFOWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)C#C[Si](C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125258 | |
Record name | Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-40-2 | |
Record name | Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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